molecular formula C16H15FN2O6S B2920964 3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide CAS No. 895450-15-4

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide

Cat. No.: B2920964
CAS No.: 895450-15-4
M. Wt: 382.36
InChI Key: AQPBRCJCZXDJAR-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide is a synthetic small molecule of interest for pharmacological and neuroscience research. This compound is designed for in vitro studies and is not intended for diagnostic or therapeutic applications. While the specific biological profile of this compound is still being characterized, its structural features are reminiscent of scaffolds investigated as modulators of central nervous system targets . For instance, high-throughput screening campaigns have identified N-(2-methoxy-5-nitrophenyl) propanamide derivatives as starting points for developing novel, selective dopamine receptor antagonists and positive allosteric modulators (PAMs) . Such compounds are valuable research tools for studying neuropsychiatric disorders, including substance use disorder, by helping to elucidate the role of specific receptor subtypes in reward and motor circuitry with the goal of achieving improved selectivity over existing agents . Researchers can use this chemical probe to explore its potential mechanism of action and selectivity. This product is strictly labeled "For Research Use Only" and is not approved for use in humans.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O6S/c1-25-15-7-4-12(19(21)22)10-14(15)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPBRCJCZXDJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide typically involves multiple steps:

    Formation of the Fluorobenzene Sulfonyl Intermediate: This step involves the sulfonation of 4-fluorobenzene using sulfur trioxide or chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride.

    Coupling with Methoxy-Nitrophenyl Amine: The 4-fluorobenzenesulfonyl chloride is then reacted with 2-methoxy-5-nitroaniline in the presence of a base such as triethylamine to form the desired sulfonamide.

    Amidation: The final step involves the amidation of the sulfonamide with propanoic acid or its derivatives under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

    Reduction: Formation of amines from the nitro group.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzene sulfonyl group and the methoxy-nitrophenyl group can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Key Structural Features Reported Activity/Synthesis Differentiating Factors
3-(4-Fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide (Target) 4-Fluorobenzenesulfonyl; 2-methoxy-5-nitrophenyl Hypothesized enzyme inhibition (sulfonamide analogs) or receptor modulation (oxadiazole analogs) Nitro group (electron-withdrawing) enhances reactivity; methoxy improves solubility .
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide () Tert-butyl sulfamoyl; 4-hydroxyphenyl Carbonic anhydrase inhibitor Hydroxyphenyl increases polarity; tert-butyl enhances steric bulk .
3-(Indol-2-yl)-N-(trifluoromethoxyphenylsulfonyl)propanamide () Indole core; trifluoromethoxyphenylsulfonyl Anti-inflammatory (indomethacin analog) Trifluoromethoxy group boosts metabolic stability; indole core enables π-π stacking .
Oxadiazolyl-propanamides () 1,2,4-Oxadiazole ring; carbazole or pyridinyl groups Cannabinoid receptor type 2 (CB2) selectivity Oxadiazole improves bioavailability; fluoropyridinyl enhances binding specificity .
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide () Diisopropylamine; 2-methoxy-5-methylphenyl Antimuscarinic activity (analog of tolterodine) Diisopropylamine increases basicity; methyl group reduces steric hindrance .

Key Observations from Structural Comparisons :

Electronic Effects :

  • The nitro group in the target compound is a stronger electron-withdrawing group compared to methoxy or methyl substituents in analogs (). This may enhance electrophilic reactivity or stabilize negative charges in enzyme-binding pockets.
  • Fluorine in the sulfonyl group (target) vs. chlorine () or trifluoromethoxy () alters lipophilicity and metabolic stability .

Synthetic Yields :

  • Propanamide derivatives synthesized via sulfonamide coupling (e.g., ) often report moderate yields (~33% for indole-based analogs), suggesting similar challenges for the target compound’s synthesis .

Biological Activity :

  • Sulfonamide-containing compounds () are frequently enzyme inhibitors (e.g., carbonic anhydrase, COX-2), while oxadiazole derivatives () target receptors. The target compound’s nitro group may confer unique selectivity in these contexts .

Biological Activity

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects. The molecular formula is C16H17F1N3O4SC_{16}H_{17}F_{1}N_{3}O_{4}S, with a molecular weight of approximately 368.38 g/mol.

PropertyValue
Molecular FormulaC16H17FN3O4S
Molecular Weight368.38 g/mol
LogP3.173
PSA78.41 Ų

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting a potential role as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of similar sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with fluorinated phenyl groups displayed enhanced antibacterial properties compared to their non-fluorinated counterparts.

Study 2: Cytotoxicity in Cancer Cells

Research investigating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF-720Induction of oxidative stress

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it has favorable absorption characteristics, with bioavailability enhanced by the presence of the methoxy group.

Toxicological Profile

While initial findings are promising, further toxicological assessments are necessary to determine any adverse effects associated with long-term use. Studies on similar compounds have indicated potential nephrotoxicity, which warrants careful evaluation.

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